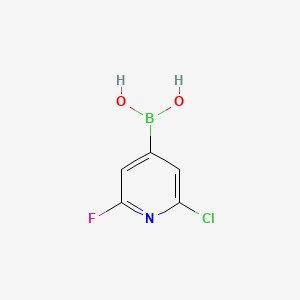
(2-Chloro-6-fluoropyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluoropyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoropyridin-4-YL)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 2-chloro-6-fluoropyridine with a boron reagent under specific conditions to introduce the boronic acid group . The reaction conditions often include the use of a palladium catalyst and a base such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoropyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2-Chloro-6-fluoropyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoropyridin-4-YL)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of the organic group to the target molecule . This interaction is crucial in reactions such as Suzuki-Miyaura coupling, where the boronic acid acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-boronic acid: Similar in structure but lacks the chlorine atom.
2-Chloro-4-pyridinylboronic acid: Similar but lacks the fluorine atom.
Arylboronic acids: A broader class of compounds with similar reactivity but different substituents on the aromatic ring.
Uniqueness
(2-Chloro-6-fluoropyridin-4-YL)boronic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in specific synthetic applications where both electron-withdrawing and electron-donating effects are desired .
Properties
Molecular Formula |
C5H4BClFNO2 |
|---|---|
Molecular Weight |
175.35 g/mol |
IUPAC Name |
(2-chloro-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
InChI Key |
QULJTMKFOLWEFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol](/img/structure/B11752603.png)
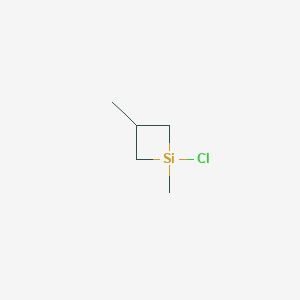
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752605.png)
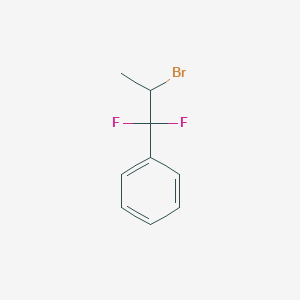
![(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752625.png)
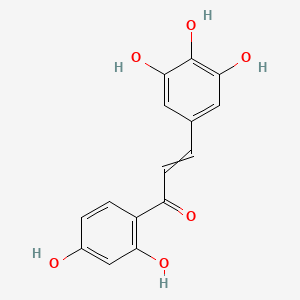
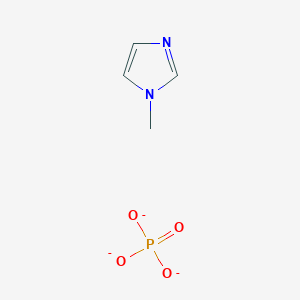
![(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B11752636.png)
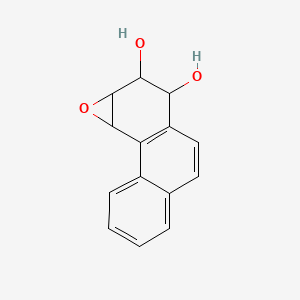
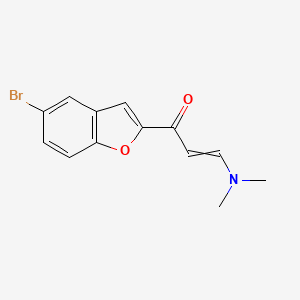
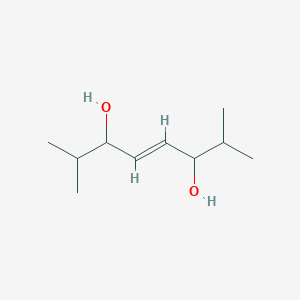
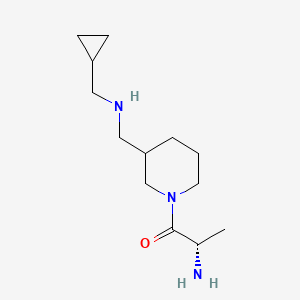
![3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride](/img/structure/B11752674.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11752676.png)
